methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features an indole moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrrole ring and the benzoate ester through various condensation and esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
4-methylbenzoyl chloride: Used in the synthesis of benzoyl derivatives.
Pyrrole-2-carboxylic acid: A building block for pyrrole-containing compounds.
Uniqueness
Methyl 4-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of an indole moiety, a pyrrole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C30H26N2O5 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C30H26N2O5/c1-18-7-9-20(10-8-18)27(33)25-26(19-11-13-21(14-12-19)30(36)37-2)32(29(35)28(25)34)16-15-22-17-31-24-6-4-3-5-23(22)24/h3-14,17,26,31,33H,15-16H2,1-2H3/b27-25- |
InChI Key |
TYBAEQKVOOQFLB-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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